molecular formula C21H24N4O3S B2617152 3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde CAS No. 1147638-76-3

3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde

Cat. No. B2617152
CAS RN: 1147638-76-3
M. Wt: 412.51
InChI Key: BZEDZBNNTRJFTM-UHFFFAOYSA-N
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Description

The compound “3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde” is a complex organic molecule that contains several functional groups including a furan ring, a piperidine ring, a 1,2,4-triazole ring, a sulfanyl group, and a methoxybenzaldehyde group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of the respective functional groups . The synthesis could potentially involve the use of microwave-assisted conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan, piperidine, and 1,2,4-triazole rings would contribute to the rigidity of the molecule, while the sulfanyl and methoxy groups would add polarity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The furan ring is aromatic and can undergo electrophilic substitution reactions . The piperidine ring is a secondary amine and can participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and functional groups. For example, the presence of multiple rings would likely increase the compound’s melting and boiling points compared to simpler compounds .

Scientific Research Applications

Antimicrobial Applications

The synthesis of novel 1,2,4-triazole derivatives, including compounds structurally related to the queried chemical, has shown promising antimicrobial activities. These compounds were synthesized through reactions involving various ester ethoxycarbonylhydrazones with primary amines, leading to derivatives that exhibited good to moderate activities against test microorganisms (Bektaş et al., 2007).

Antidepressant and Antianxiety Properties

Research into the antidepressant and antianxiety effects of novel derivatives, including those structurally related to the query compound, has been conducted. A series of compounds were synthesized, starting from 2-acetylfuran, and subjected to various reactions to produce derivatives that showed significant antidepressant and antianxiety activities when tested in animal models (Kumar et al., 2017).

Synthetic Methodology and Chemical Reactivity

The compound's chemical structure, incorporating a triazole ring and methoxybenzaldehyde, facilitates its use in synthetic methodologies, such as the Mannich reaction, to produce derivatives with potential pharmacological applications. The Mannich reaction, a key synthetic tool in medicinal chemistry, has been applied to similar compounds for generating new chemical entities (Nobles et al., 1965).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety .

properties

IUPAC Name

3-[[4-(furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3S/c1-27-19-8-7-16(14-26)12-17(19)15-29-21-23-22-20(24-9-3-2-4-10-24)25(21)13-18-6-5-11-28-18/h5-8,11-12,14H,2-4,9-10,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZEDZBNNTRJFTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CSC2=NN=C(N2CC3=CC=CO3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[4-(Furan-2-ylmethyl)-5-piperidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-4-methoxybenzaldehyde

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